

# CK156: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: CK156  
Cat. No.: B10824041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CK156**, a potent and highly selective inhibitor of Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Kinase 1 (DRAK1), also known as Serine/Threonine Kinase 17A (STK17A). This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its characterization.

## Chemical Structure and Properties

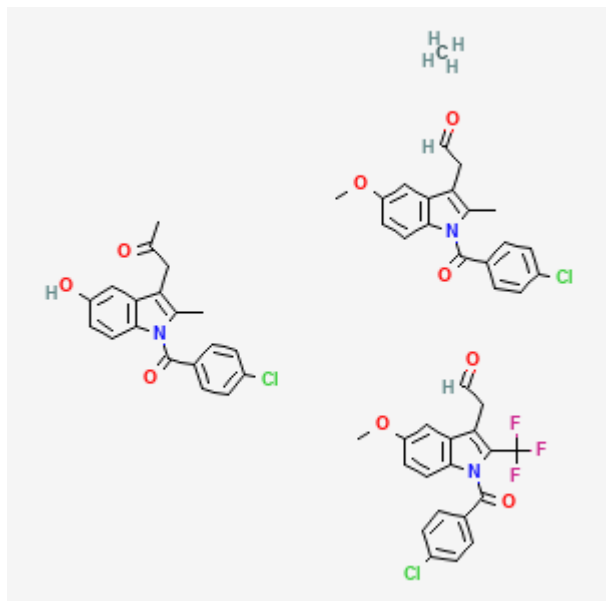
**CK156** is a synthetic, macrocyclic small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Its development was guided by the structure of previous kinase inhibitors, leading to a highly potent and selective molecule.[\[1\]](#)[\[2\]](#)

Chemical Structure:

The chemical structure of **CK156** is defined by the following identifiers:

- SMILES: CC(C)(C)NC(=O)C1=CC2=C(C=C1)N3N=C(OCCOCCNC3=N2)C1=CC=CN=C1
- InChI Key: YCFFONJEHNSECY-UHFFFAOYSA-N

A 2D representation of the chemical structure is provided below.



Caption: 2D chemical structure of **CK156**.

## Physicochemical and Biological Properties

A summary of the key quantitative data for **CK156** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>25</sub> N <sub>5</sub> O <sub>3</sub>	[3][4]
Molecular Weight	395.45 g/mol	[3][4]
Physical Form	White to beige powder	[3]
Solubility	Soluble in DMSO (2 mg/mL)	[3]
Storage Temperature	2-8°C	[3]
DRAK1 (STK17A) Binding Affinity (Kd)	21 nM (ITC)	[1][2][5][6]
DRAK1 Cellular IC <sub>50</sub>	182 nM (NanoBRET assay)	[5][7][8]
CK2α1 IC <sub>50</sub>	34 μM (NanoBRET assay)	[7][8][9]
CK2α2 IC <sub>50</sub>	39 μM (NanoBRET assay)	[7][8][9]

## Biological Activity and Signaling Pathways

**CK156** is a highly selective inhibitor of DRAK1, a member of the DAPK family of serine/threonine kinases.[7][8][9] DRAK1 is implicated in several cellular processes, including apoptosis, and has been identified as a potential therapeutic target in oncology and inflammatory diseases.[1][2][7] The crystal structure of the STK17A (DRAK1) kinase domain in complex with **CK156** has been solved (PDB ID: 7QUF), revealing that **CK156** acts as a type I inhibitor, binding to the ATP-binding site of the kinase.[1][2][6]

## DRAK1-Mediated Signaling Pathways

DRAK1 is involved in multiple signaling pathways that regulate cellular functions such as apoptosis, cell survival, and inflammation. **CK156**, by inhibiting DRAK1, can modulate these pathways.

DRAK1 is known to promote apoptosis.[10][11] Overexpression of DRAK1 can induce apoptotic morphological changes.[11] This process can involve the activation of the JNK signaling pathway and subsequent cleavage of caspase-3.[10]



[Click to download full resolution via product page](#)

Caption: **CK156** inhibits DRAK1-mediated apoptosis signaling.

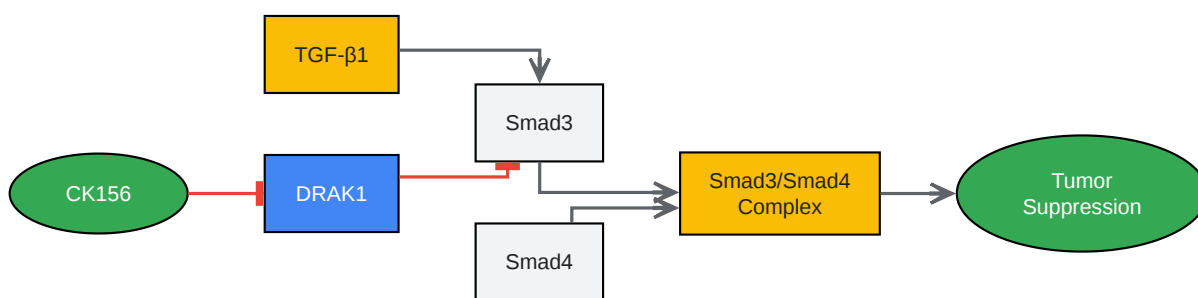
DRAK1 can act as a negative regulator of the NF- $\kappa$ B signaling pathway by targeting TRAF6 for degradation.[12][13] This interaction prevents the autoubiquitination of TRAF6 and subsequent activation of downstream inflammatory signaling.[13]



[Click to download full resolution via product page](#)

Caption: **CK156** can modulate the DRAK1-regulated NF- $\kappa$ B pathway.

In certain cancer types, cytoplasmic DRAK1 has been shown to inhibit the tumor-suppressive activity of TGF- $\beta$ 1 by binding to Smad3 and preventing its complex formation with Smad4.[14][15]



[Click to download full resolution via product page](#)

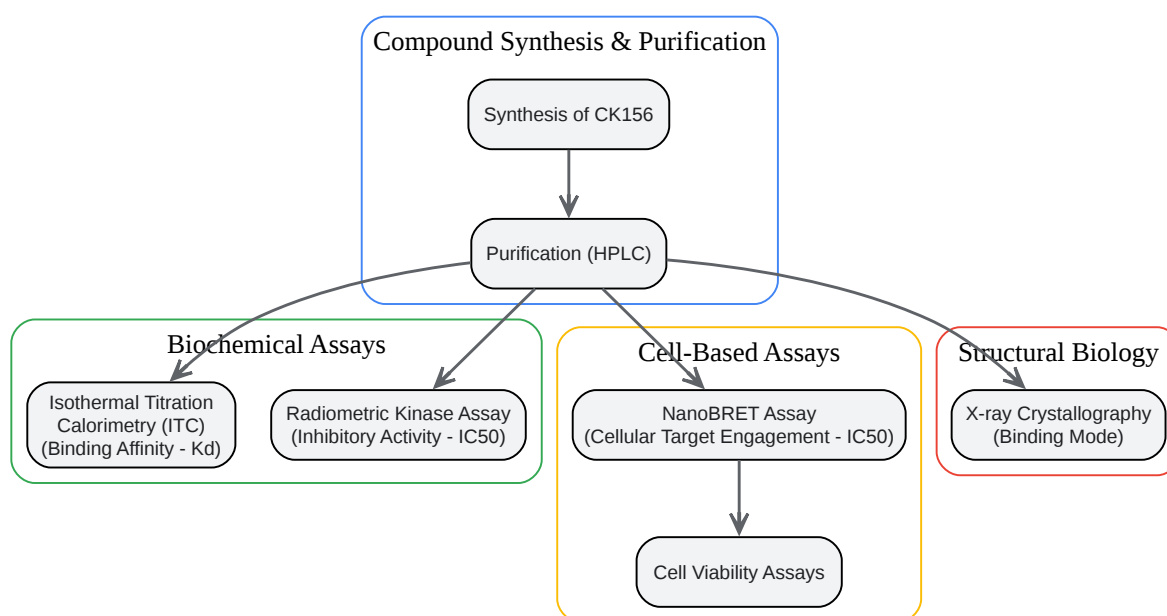
Caption: **CK156**'s effect on the DRAK1-TGF- $\beta$  signaling interaction.

## Experimental Protocols

The characterization of **CK156** involves several key experimental procedures to determine its binding affinity, inhibitory activity, and selectivity. Below are generalized protocols for the primary assays used.

## General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like **CK156**.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for **CK156** characterization.

## Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd) of **CK156** to the DRAK1 kinase domain by quantifying the heat released or absorbed during the binding event.[16]

#### Methodology:

- Sample Preparation:
  - Prepare a solution of the purified DRAK1 kinase domain (typically 10-50  $\mu\text{M}$ ) in a suitable buffer (e.g., PBS or HEPES-based buffer).
  - Prepare a solution of **CK156** (typically 100-500  $\mu\text{M}$ ) in the identical buffer to minimize heats of dilution.
  - Degas both solutions to prevent air bubbles.
- ITC Experiment:
  - Load the DRAK1 solution into the sample cell of the ITC instrument.
  - Load the **CK156** solution into the injection syringe.
  - Perform a series of injections of the **CK156** solution into the sample cell while monitoring the heat change.
- Data Analysis:
  - Integrate the heat flow peaks for each injection.
  - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
  - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy of binding ( $\Delta H$ ).[\[17\]](#)

## Radiometric Kinase Assay

This assay measures the enzymatic activity of DRAK1 and the inhibitory effect of **CK156** by quantifying the transfer of a radiolabeled phosphate from [ $\gamma$ - $^{32}\text{P}$ ]ATP to a substrate.[\[9\]](#)[\[18\]](#)[\[19\]](#)

#### Methodology:

- Reaction Setup:

- Prepare a reaction mixture containing the purified DRAK1 enzyme, a suitable substrate (e.g., a peptide substrate), and varying concentrations of **CK156** (or DMSO for control).
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [ $\gamma$ - $^{32}$ P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Reaction Quenching and Separation:
  - Stop the reaction by adding a quenching solution (e.g., EDTA or acid).
  - Spot the reaction mixture onto a phosphocellulose membrane or filter paper, which binds the phosphorylated substrate.
  - Wash the membrane extensively to remove unincorporated [ $\gamma$ - $^{32}$ P]ATP.
- Detection and Analysis:
  - Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter or phosphorimager.
  - Calculate the percentage of kinase inhibition at each **CK156** concentration relative to the control.
  - Determine the IC<sub>50</sub> value by fitting the dose-response data to a suitable sigmoidal curve.

## NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of **CK156** to DRAK1 within a cellular environment.[\[3\]](#)[\[5\]](#)[\[20\]](#)

Methodology:

- Cell Preparation:
  - Co-transfect cells (e.g., HEK293) with two plasmids: one encoding DRAK1 fused to a NanoLuc® luciferase (the energy donor) and another encoding a tracer-binding protein fused to HaloTag® (the energy acceptor).

- Culture the transfected cells to allow for protein expression.
- Assay Procedure:
  - Treat the cells with a specific fluorescent ligand (tracer) that binds to the HaloTag® protein.
  - Add varying concentrations of the test compound (**CK156**). **CK156** will compete with the tracer for binding to the DRAK1-NanoLuc® fusion protein.
  - Add the NanoLuc® substrate to initiate the bioluminescent reaction.
- Data Acquisition and Analysis:
  - Measure the luminescence emission at two wavelengths: one for the NanoLuc® donor and one for the HaloTag® acceptor.
  - Calculate the BRET ratio (acceptor emission / donor emission).
  - A decrease in the BRET ratio with increasing concentrations of **CK156** indicates displacement of the tracer and binding of the inhibitor to its target.
  - Determine the cellular IC<sub>50</sub> value by plotting the BRET ratio against the **CK156** concentration and fitting the data to a dose-response curve.[20]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [2. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [3. promega.com](https://www.promega.com) [promega.com]
- [4. NanoBRET™ Protein:Protein Interaction System Protocol](#) [promega.jp]

- 5. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [rcsb.org](https://www.rcsb.org) [[rcsb.org](https://www.rcsb.org)]
- 7. CK156 | STK17A (DRAK1) inhibitor | Probechem Biochemicals [[probechem.com](https://www.probechem.com)]
- 8. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 9. A high-throughput radiometric kinase assay - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. DRAKs, novel serine/threonine kinases related to death-associated protein kinase that trigger apoptosis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 13. [aacrjournals.org](https://www.aacrjournals.org) [[aacrjournals.org](https://www.aacrjournals.org)]
- 14. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 15. Cytoplasmic DRAK1 overexpressed in head and neck cancers inhibits TGF- $\beta$ 1 tumor suppressor activity by binding to Smad3 to interrupt its complex formation with Smad4 - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [[malvernpanalytical.com](https://www.malvernpanalytical.com)]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [[huck.psu.edu](https://www.huck.psu.edu)]
- 18. [reactionbiology.com](https://www.reactionbiology.com) [[reactionbiology.com](https://www.reactionbiology.com)]
- 19. A High-Throughput Radiometric Kinase Assay - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [CK156: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824041/docs#ck156-a-technical-guide-for-researchers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)